molecular formula C12H16O3 B1311801 6-phenoxyhexanoic Acid CAS No. 7170-41-4

6-phenoxyhexanoic Acid

Cat. No. B1311801
Key on ui cas rn: 7170-41-4
M. Wt: 208.25 g/mol
InChI Key: KJWBACOFHDCTDI-UHFFFAOYSA-N
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Patent
US06479621B2

Procedure details

Also, in Macromolecules, 29, 3432-3435 (1996), it is reported that using Pseudomonas oleovorans, PHA containing 3-hydroxy-4-phenoxybutyric acid and 3-hydroxy-6-phenoxyhexanoic acid as units is produced from 6-phenoxyhexanoic acid, PHA containing 3-hydroxy-4-phenoxybutyric acid, 3-hydroxy-6-phenoxyhexanoic acid and 3-hydroxy-8-phenoxyoctanoic acid as units is produced from 8-phenoxyoctanoic acid, and PHA containing 3-hydroxy-5-phenoxyvaleric acid and 3-hydroxy-7-phenoxyheptanoic acid as units is produced from 11-phenoxyundecanoic acid. Yields of polymers in this report are extracted and are shown in the following.
Name
3-hydroxy-4-phenoxybutyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxy-6-phenoxyhexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OC(COC1C=CC=CC=1)CC(O)=O.O[CH:16]([CH2:21][CH2:22][CH2:23][O:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH2:17][C:18]([OH:20])=[O:19]>>[O:24]([CH2:23][CH2:22][CH2:21][CH2:16][CH2:17][C:18]([OH:20])=[O:19])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1

Inputs

Step One
Name
3-hydroxy-4-phenoxybutyric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)O)COC1=CC=CC=C1
Name
3-hydroxy-6-phenoxyhexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)O)CCCOC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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